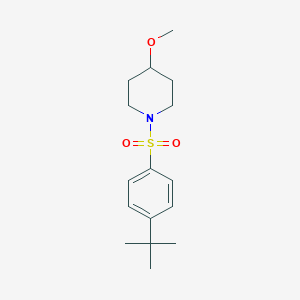

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-methoxypiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-((4-(Tert-butyl)phenyl)sulfonyl)-4-methoxypiperidine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a sulfonyl group attached to a tert-butyl substituted phenyl ring, which could potentially influence its reactivity and interactions with biological targets .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the sulfonyl group could potentially participate in substitution reactions . The piperidine ring might also undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar tert-butyl group could affect its solubility in different solvents . The piperidine ring could also influence its boiling and melting points .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Sulfonamide compounds, including structures similar to "1-((4-(Tert-butyl)phenyl)sulfonyl)-4-methoxypiperidine", have been extensively explored for their pharmacological potential. These compounds have found applications in developing antibiotics, antiepileptics, diuretics, and carbonic anhydrase inhibitors. For instance, sulfonamides serve as key components in certain antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease. Their versatility is attributed to their ability to act on various biological targets, showcasing their significance in drug development and therapeutic interventions (Gulcin & Taslimi, 2018).

Moreover, the sulfonamide subunit has been highlighted for its role in bioactive substances showing antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The structural diversity afforded by the synthesis of sulfonamides from a variety of amines and sulfonyl chlorides has been instrumental in the development of molecules with significant biological activities, underscoring the importance of the sulfonamide group in medicinal chemistry (Azevedo-Barbosa et al., 2020).

Environmental and Industrial Applications

In addition to pharmacological applications, sulfonamide compounds are examined for their environmental significance, especially concerning their degradation and removal from aqueous solutions. Studies focus on understanding the fate and toxicity of these compounds in the environment, including their persistence as organic pollutants and their removal techniques, such as adsorption and photocatalytic degradation. This research is vital for developing sustainable and efficient methods to mitigate the environmental impact of these substances (Prasannamedha & Senthil Kumar, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on handling, storage, and hazards associated with chemicals .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been known to target benzylic positions . The benzylic position is a carbon atom that is adjacent to a benzene ring and is a common target for various chemical reactions .

Mode of Action

The compound likely interacts with its targets through a free radical reaction . In such reactions, a molecule loses an atom, leaving behind a free radical. This free radical can then interact with other molecules, leading to various changes . For instance, in the case of N-bromosuccinimide (NBS), it loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .

Biochemical Pathways

Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .

Eigenschaften

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-4-methoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-16(2,3)13-5-7-15(8-6-13)21(18,19)17-11-9-14(20-4)10-12-17/h5-8,14H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQWEOAYQUMVMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)

![2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol](/img/structure/B3017604.png)

![2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B3017607.png)

![1,4-Dihydropyrido[3,4-b]pyrazine](/img/structure/B3017608.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3017610.png)

![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)

![1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea](/img/structure/B3017617.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide](/img/structure/B3017620.png)